![molecular formula C19H21N5O2 B2510853 1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-01-9](/img/structure/B2510853.png)
1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored in various studies. In one study, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives were synthesized, which included the evaluation of their affinity for serotonin receptors and phosphodiesterase inhibitor activity . Another study focused on the intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Additionally, a novel route to imidazoles was developed, which proved to be valuable intermediates for the synthesis of purines, including some derivatives not accessible by other methods .
Molecular Structure Analysis
The molecular structure of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives is crucial for their biological activity. The presence of fluorinated arylpiperazinylalkyl groups has been shown to be significant for the provision of lead compounds for antidepressant and/or anxiolytic applications . The structural modifications in these compounds, such as the introduction of 2-fluoro and 3-trifluoromethyl groups, are likely to influence their interaction with biological targets, such as serotonin receptors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include intramolecular alkylation, which was used to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . The Thorpe-Ziegler cyclization was also mentioned as a method to obtain pyrimidines, which are precursors to the imidazole derivatives used in purine synthesis . These reactions are essential for constructing the imidazo[2,1-f]purine scaffold and for introducing various functional groups that modulate the compounds' pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, were determined using micellar electrokinetic chromatography (MEKC) and a human liver microsomes (HLM) model . These properties are important for understanding the pharmacokinetics of the compounds and their potential as therapeutic agents. The study identified compounds with potent serotonin receptor ligand activity and weak inhibitory potencies for phosphodiesterases, which are promising characteristics for antidepressant agents .
Aplicaciones Científicas De Investigación
Unnatural Base Pairs for Synthetic Biology
Research into the development of unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology has highlighted the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. A specific example includes imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which exhibit four non-canonical hydrogen bonds, demonstrating their potential as complementary base pairs in nucleotide insertion and PCR applications (Saito-Tarashima & Minakawa, 2018).
High-Performance Thin-Layer Chromatography for Drug Determination
High-performance thin-layer chromatography (HPTLC) has been developed as a validated method for determining drugs in tablet form, emphasizing the importance of stability-indicating methods in drug analysis. This method is effective for determining degradation products and ensuring drug stability (Rode & Tajne, 2021).
Glycine-site NMDA Receptor Antagonists
Research on glycine site antagonists of the NMDA receptor, which have shown therapeutic promise for CNS disorders, demonstrates the diversity of molecular structures, including imidazolopyrazinones, that can influence neurological conditions (Kulagowski & Leeson, 1995).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including imidazolidine-2,4-dione derivatives, have been identified as a significant group of compounds due to their varied biological and pharmacological activities. Their role in the synthesis of non-natural amino acids and potential medical applications highlights the therapeutic versatility of these compounds (Shaikh et al., 2023).
Carbon Dioxide Utilization
Research on using ionic liquid-based catalysts for the conversion of CO2 into value-added chemicals, such as quinazoline-2,4(1H,3H)-diones, underscores the potential of specific chemical structures in addressing environmental challenges through carbon capture and utilization strategies (Zhang et al., 2023).
Propiedades
IUPAC Name |
4,7-dimethyl-6-(2-methylphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-5-10-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-13(3)24(18)14-9-7-6-8-12(14)2/h6-9,11H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRUVVWVEXEKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

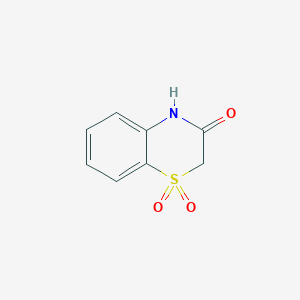
![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)
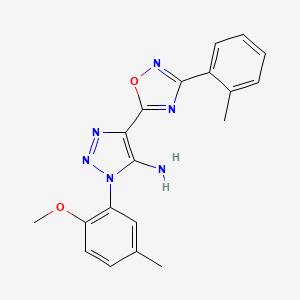
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)
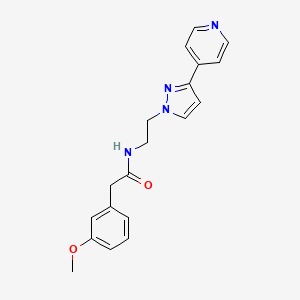
![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)
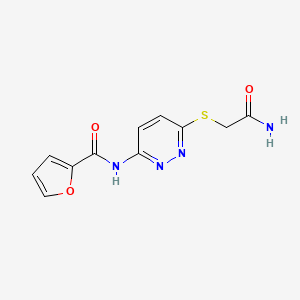
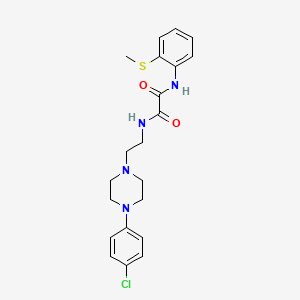

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)